

# Commercial Suppliers and Technical Applications of N-BOC-(methylamino)acetaldehyde

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## Compound of Interest

Compound Name: N-BOC-(methylamino)acetaldehyde

Cat. No.: B104805

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An In-depth Guide for Researchers and Drug Development Professionals

N-tert-Butoxycarbonyl-(methylamino)acetaldehyde, commonly referred to as **N-BOC-(methylamino)acetaldehyde**, is a valuable bifunctional building block in synthetic organic chemistry. Its structure incorporates a reactive aldehyde group and a BOC-protected secondary amine, making it an important intermediate in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its commercial availability, key synthetic applications, and the biological pathways associated with its derivatives.

## Commercial Availability

**N-BOC-(methylamino)acetaldehyde** (CAS No. 123387-72-4) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate procurement for research and development purposes.

Supplier	Product Number(s)	Purity	Available Quantities	Storage Conditions
Thermo Scientific Chemicals	H50870.MD, H50870.03	>97.5% (HPLC)	250 mg, 1 g	2-8°C
Sigma-Aldrich	AMBH2D6F0BB 5	95%	250 mg, 1 g, 5 g, 10 g, 25 g, 100 g	Store in freezer, under -20°C, Inert atmosphere
Santa Cruz Biotechnology	sc-268393	≥97%	-	2-8°C
Pharmaffiliates	PA 27 0022287	-	Inquire	2-8°C Refrigerator
BenchChem	B104805	-	Inquire	Research Use Only
Tokyo Chemical Industry (TCI)	B5825	>96.0% (GC)	1 g, 5 g	2-8°C
ChemScene	CS-B0863	98.44%	25 g	-
Matrix Scientific	119212	95%	5 g	-

Note: Purity methods and available quantities are subject to change. Please refer to the supplier's website for the most current information.

## Key Synthetic Applications and Experimental Protocols

**N-BOC-(methylamino)acetaldehyde** serves as a crucial reactant in the synthesis of several classes of biologically active molecules. Its utility stems from the aldehyde functionality, which can participate in cyclization and condensation reactions, and the BOC-protected amine, which allows for controlled deprotection and subsequent functionalization.

## Synthesis of N-BOC-(methylamino)acetaldehyde

The compound itself is typically prepared via the oxidation of its corresponding alcohol precursor, N-BOC-N-methylaminoethanol. The Dess-Martin periodinane (DMP) oxidation is a common and mild method for this transformation.

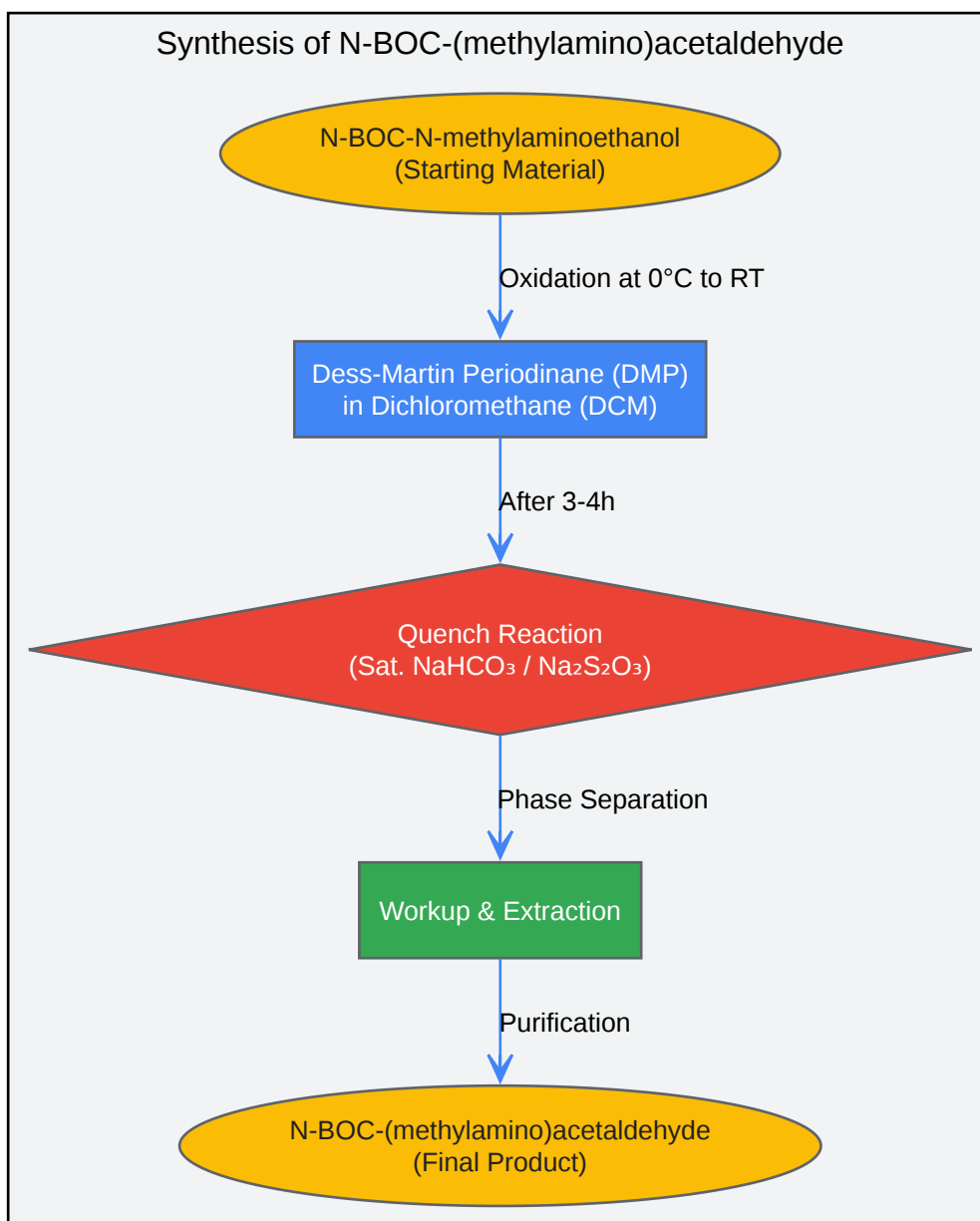
Materials:

- 2-(N-Boc-methylamino)ethanol
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- Dissolve 2-(N-Boc-methylamino)ethanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
- Cool the solution to  $0^\circ\text{C}$  using an ice bath.
- Slowly add Dess-Martin periodinane (1.04 equivalents) to the stirred solution in portions.
- Allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$  solution and saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution.
- Stir the biphasic mixture vigorously for 30 minutes until the layers become clear.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

- Combine the organic layers, wash with saturated  $\text{NaHCO}_3$  solution, then brine.
- Dry the organic phase over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield **N-BOC-(methylamino)acetaldehyde** as a colorless to pale yellow liquid. The product is often used in the next step without further purification.



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Synthesis workflow for **N-BOC-(methylamino)acetaldehyde**.

## Synthesis of Dihydroisoquinolinone Derivatives (MDM2 Inhibitors)

**N-BOC-(methylamino)acetaldehyde** is a reactant used in synthesizing dihydroisoquinolinone derivatives, which have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction.<sup>[1]</sup> This is a critical therapeutic target in oncology, as inhibiting MDM2 can reactivate the p53 tumor suppressor pathway.

This protocol is a representative example of how an aldehyde like **N-BOC-(methylamino)acetaldehyde** could be utilized in the initial steps of constructing such inhibitors, typically involving a multi-component reaction like the Petasis or a related condensation reaction.

Materials:

- A suitable boronic acid (e.g., phenylboronic acid)
- An amine source (e.g., an amino ester)
- **N-BOC-(methylamino)acetaldehyde**
- Solvent (e.g., Dichloromethane or Toluene)
- Subsequent reagents for cyclization and deprotection (e.g., TFA, catalysts)

Procedure:

- To a solution of the boronic acid (1 eq) and the amine component (1 eq) in the chosen solvent, add **N-BOC-(methylamino)acetaldehyde** (1 eq).
- Stir the mixture at room temperature or under gentle heating until the formation of the adduct is complete (monitored by TLC or LC-MS).
- The resulting intermediate, an N-BOC protected amino acid derivative, is then isolated.
- This intermediate undergoes further synthetic steps, including intramolecular cyclization (e.g., Friedel-Crafts acylation) to form the dihydroisoquinolinone ring system.

- The BOC protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to allow for further derivatization if required.

## Synthesis of Benzo[d]imidazole Derivatives (CARM1 Inhibitors)

The compound is also a key precursor for benzo[d]imidazole-based inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1). CARM1 is an important enzyme in epigenetic regulation, and its inhibition is a target for therapies in oncology and inflammatory diseases.

Materials:

- A substituted o-phenylenediamine
- **N-BOC-(methylamino)acetaldehyde**
- An oxidizing agent (e.g., sodium metabisulfite,  $\text{Na}_2\text{S}_2\text{O}_5$ ) or catalyst
- Solvent (e.g., Ethanol, DMF)

Procedure:

- In a reaction vessel, dissolve the o-phenylenediamine derivative (1 eq) in a suitable solvent like ethanol.
- Add **N-BOC-(methylamino)acetaldehyde** (1 eq) to the solution.
- Add the oxidizing agent or catalyst (e.g.,  $\text{Na}_2\text{S}_2\text{O}_5$ , ~0.5 eq).
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.
- Cool the mixture to room temperature, which may induce precipitation of the product.
- The crude product is collected by filtration.

- Purification is typically achieved by recrystallization or column chromatography to yield the N-BOC protected benzo[d]imidazole derivative.

## Synthesis of Gold(I) Complexes with Thiourea-Functionalized Ligands

This aldehyde is also employed in the synthesis of thiourea-functionalized ligands, which can then be used to form gold(I) complexes. These complexes are investigated for their biological activity, including potential anticancer properties.

Procedure:

- Ligand Synthesis: **N-BOC-(methylamino)acetaldehyde** is first converted into a thiourea derivative. This can be achieved through a multi-step process, for instance, by reductive amination with a primary amine followed by reaction with an isothiocyanate.
- Complexation: The resulting thiourea-functionalized ligand (1 eq) is dissolved in a suitable solvent (e.g., ethanol or acetonitrile).
- A gold(I) precursor, such as [AuCl(tht)] (tetrahydrothiophene) (1 eq), is added to the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The resulting gold(I) complex often precipitates from the solution or is isolated after removal of the solvent and purification by crystallization or chromatography.

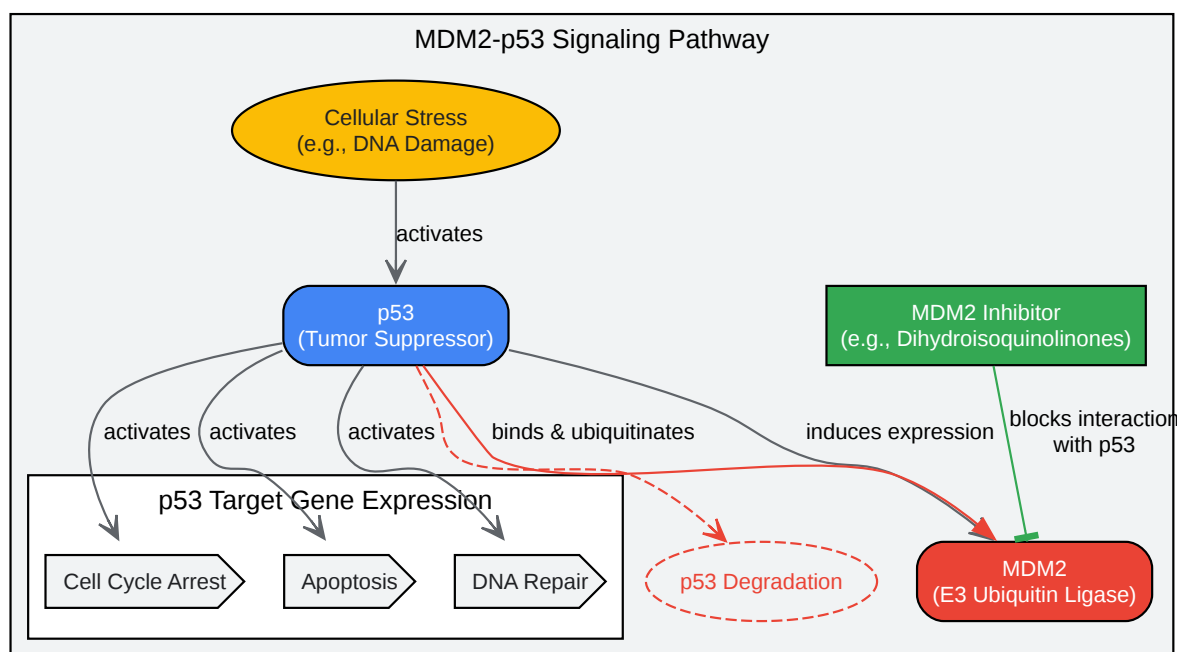
## Associated Signaling Pathways

The therapeutic potential of compounds derived from **N-BOC-(methylamino)acetaldehyde** is rooted in their ability to modulate critical cellular signaling pathways.

### MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein is a transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair to prevent tumor formation. Its activity is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of wild-type

p53. Dihydroisoquinolinone derivatives synthesized using **N-BOC-(methylamino)acetaldehyde** can inhibit the MDM2-p53 interaction, thereby stabilizing p53, restoring its tumor-suppressive functions, and inducing apoptosis in cancer cells.



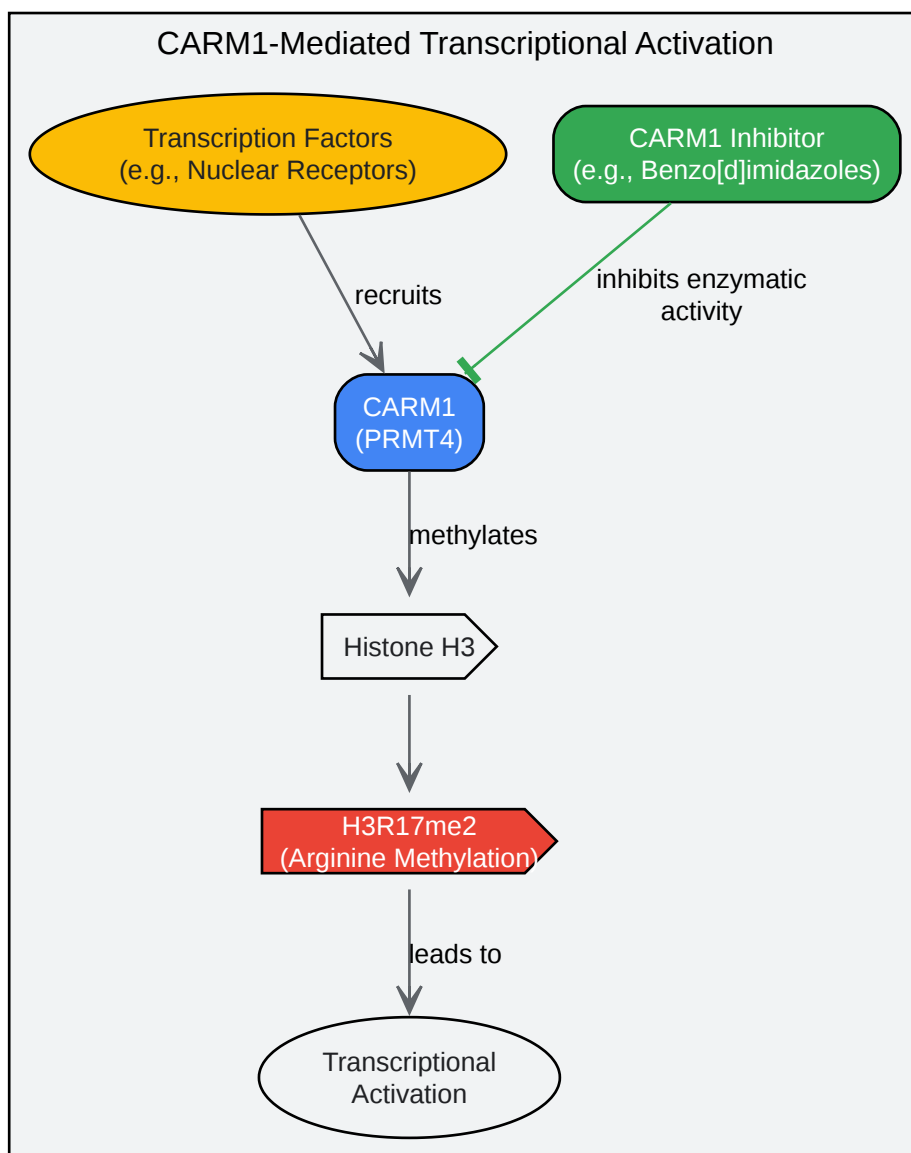
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MDM2-p53 negative feedback loop and the action of MDM2 inhibitors.

## CARM1 and Transcriptional Regulation

Co-activator Associated Arginine Methyltransferase 1 (CARM1) is a protein arginine methyltransferase that plays a crucial role as a transcriptional co-activator for nuclear receptors and other transcription factors. It does so by methylating arginine residues on histones (specifically H3R17) and other proteins, which generally leads to chromatin remodeling and transcriptional activation. CARM1 is implicated in various cellular processes, and its overexpression is linked to several cancers. Benzo[d]imidazole inhibitors derived from **N-BOC-(methylamino)acetaldehyde** can block the enzymatic activity of CARM1, thereby preventing the methylation of its substrates and downregulating the expression of oncogenes.





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Role of CARM1 in transcriptional regulation and its inhibition.

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## References

- 1. [ekwan.github.io](https://ekwan.github.io) [[ekwan.github.io](https://ekwan.github.io)]
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